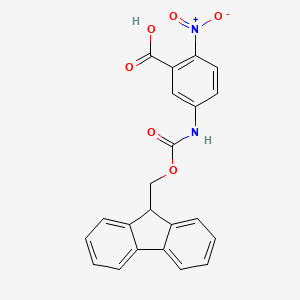

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group, which is further connected to a nitrobenzoic acid moiety. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect amino groups during the synthesis process.

作用機序

Target of Action

The primary target of 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid, also known as Fmoc-amino acid, is the amino group of amino acids . The Fmoc group is used as a protecting group for the amino group during peptide synthesis .

Mode of Action

The Fmoc group interacts with its target by attaching to the amino group of an amino acid, thereby protecting it during the peptide synthesis process . This protection is crucial as it prevents unwanted reactions from occurring during the synthesis process. The Fmoc group is base-labile , meaning it can be removed under basic conditions . This allows for the selective removal of the Fmoc group when desired, enabling the continuation of the peptide synthesis process .

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group provides this protection, allowing for the efficient synthesis of peptides .

Pharmacokinetics

The fmoc group is known to be stable under acidic conditions and can be removed under basic conditions . This suggests that the bioavailability of Fmoc-amino acids could be influenced by the pH of the environment.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

化学反応の分析

Types of Reactions

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of the free amino group.

Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Reduction: Hydrogen gas with palladium on carbon as a catalyst is used for nitro group reduction.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.

Major Products Formed

Deprotection: Free amino group.

Reduction: Amino-substituted benzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

科学的研究の応用

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid has several applications in scientific research:

Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids.

Bioconjugation: The compound is used in the synthesis of bioconjugates for drug delivery and diagnostic applications.

Material Science: Fmoc-modified compounds are used in the fabrication of functional materials due to their self-assembly properties.

Medicinal Chemistry: It is used in the development of peptide-based therapeutics and as a building block for complex organic molecules.

類似化合物との比較

Similar Compounds

9-Fluorenylmethyloxycarbonyl chloride: Used for the protection of amino groups in peptide synthesis.

tert-Butyloxycarbonyl (Boc) protected compounds: Another class of protecting groups used in peptide synthesis.

Benzyl carbamate (Cbz) protected compounds: Used for the protection of amino groups in organic synthesis.

Uniqueness

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid is unique due to its dual functionality, combining the Fmoc protecting group with a nitrobenzoic acid moiety. This allows for additional chemical modifications and applications in various fields of research and industry .

生物活性

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid, commonly referred to as Fmoc-2-nitrobenzoic acid, is a compound that plays a significant role in peptide synthesis and various biochemical applications. Its unique structure combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a nitrobenzoic acid moiety, making it particularly useful in solid-phase peptide synthesis (SPPS) and other chemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C15H14N2O4

- Molar Mass: 286.28 g/mol

- CAS Number: 1301739-86-5

The primary function of Fmoc-2-nitrobenzoic acid is to serve as a protecting group for amino acids during peptide synthesis. The Fmoc group is base-labile, allowing for its removal under basic conditions without affecting the integrity of the peptide chain. This mechanism is crucial for the sequential addition of amino acids in SPPS.

Biochemical Pathways

The compound participates in several biochemical pathways:

- Peptide Bond Formation: It facilitates the formation of peptide bonds by protecting amino groups from undesired reactions during synthesis.

- Deprotection Reactions: The Fmoc group can be removed using piperidine or other bases, regenerating the free amino group for further reactions.

Applications in Research

This compound has diverse applications across various fields:

-

Peptide Synthesis:

- Widely used in SPPS as a protecting group.

- Enables the synthesis of complex peptides with high purity and yield.

-

Bioconjugation:

- Utilized in synthesizing bioconjugates for targeted drug delivery systems.

- Enhances the stability and bioavailability of therapeutic peptides.

-

Material Science:

- Fmoc-modified compounds are employed in creating functional materials due to their self-assembly properties.

-

Medicinal Chemistry:

- Acts as a building block for developing peptide-based therapeutics.

- Used in synthesizing inhibitors and other biologically active compounds.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of Fmoc-2-nitrobenzoic acid:

-

Peptide Synthesis Optimization:

A study demonstrated that using Fmoc protection improved the efficiency of synthesizing cyclic peptides compared to traditional methods that utilized Boc protection, which is less stable under certain conditions . -

Drug Delivery Systems:

Research on bioconjugates involving Fmoc-2-nitrobenzoic acid showed enhanced cellular uptake and therapeutic efficacy in cancer treatment models, indicating its potential as a drug delivery vehicle . -

Functional Materials Development:

Investigations into self-assembling materials revealed that Fmoc-modified compounds could form nanostructures with specific functionalities, paving the way for advancements in nanotechnology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Fmoc-2-nitrobenzoic acid, it is beneficial to compare it with similar protecting groups:

| Compound | Type | Stability | Removal Conditions |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl chloride | Protecting Group | Acid-stable | Strong acids (TFA) |

| tert-Butyloxycarbonyl (Boc) | Protecting Group | Acid-labile | Strong acids (HF) |

| Benzyl carbamate (Cbz) | Protecting Group | Acid-labile | Strong acids |

Uniqueness: The dual functionality of Fmoc-2-nitrobenzoic acid allows for additional chemical modifications that are not possible with other protecting groups.

特性

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6/c25-21(26)18-11-13(9-10-20(18)24(28)29)23-22(27)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,23,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLLUZHKDVNVCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。